

Application Notes & Protocols: Determination of Ethionamide in Tablets Using Cerium (IV) Sulphate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cerium sulfate

Cat. No.: B7799808

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethionamide is a crucial second-line bacteriostatic drug primarily used in the treatment of multidrug-resistant tuberculosis.[1][2] Ensuring the quality and potency of ethionamide in pharmaceutical formulations is paramount for therapeutic efficacy. This document outlines a validated titrimetric method for the quantitative determination of ethionamide in tablet form, utilizing cerium (IV) sulphate as a potent oxidizing agent. This redox titration method is simple, cost-effective, and can be readily implemented in quality control laboratories for routine analysis.[1][2][3]

Principle of the Method

The determination of ethionamide is based on a redox back-titration method. A known excess of cerium (IV) sulphate, a strong oxidizing agent, is added to the ethionamide sample in a sulfuric acid medium.[1][2][3] The cerium (IV) oxidizes the ethionamide. The unreacted (residual) cerium (IV) is then determined by back-titration with a standardized solution of ferrous ammonium sulphate (FAS).[1][4] The endpoint of the titration is visually identified using a ferroin indicator, which exhibits a sharp color change from pale blue (ferric state) to red (ferrous state).[1][3] The amount of ethionamide in the sample is calculated based on the

amount of cerium (IV) consumed in the reaction. The reaction stoichiometry between ethionamide and cerium (IV) is 1:2.[1][2][3]

Reagents and Solutions

- Ethionamide Reference Standard: Of known purity.
- Cerium (IV) Sulphate Solution (0.01 M): Dissolve an appropriate amount of cerium (IV) sulphate in 0.5 M sulfuric acid with gentle heating.[1] Standardize the solution against a primary standard like arsenic trioxide or ferrous ammonium sulphate.[5][6]
- Ferrous Ammonium Sulphate (FAS) Solution (0.01 M): Dissolve a calculated amount of ferrous ammonium sulphate hexahydrate in distilled water containing a small amount of dilute sulfuric acid to prevent hydrolysis. Standardize this solution against a standard potassium dichromate solution.
- Sulphuric Acid (H_2SO_4) Solution (2 M and 0.5 M): Prepare by careful dilution of concentrated sulfuric acid with distilled water.
- Ferroin Indicator Solution: This can be prepared by dissolving 1,10-phenanthroline monohydrate and ferrous sulphate heptahydrate in distilled water.[7] Alternatively, a commercially prepared solution can be used.
- Double Distilled Water: To be used throughout the experimental procedures.[1]
- Ethionamide Tablets: Commercially available tablets.

Instrumentation

- Analytical Balance
- Burettes
- Pipettes
- Volumetric flasks
- Conical flasks

- Magnetic stirrer (optional)

Experimental Protocols

- Weigh and finely powder twenty ethionamide tablets to obtain a homogenous mixture.
- Accurately weigh a portion of the powdered tablets equivalent to 100 mg of ethionamide.
- Transfer the weighed powder to a 100 mL volumetric flask.
- Add approximately 60 mL of 0.1 M sulfuric acid and shake for about 20 minutes to dissolve the active ingredient.
- Dilute the solution to the mark with 0.1 M sulfuric acid, mix well, and filter the solution using Whatman No. 42 filter paper.^[4] The resulting solution will have a concentration of 1 mg/mL of ethionamide.
- Pipette a 10 mL aliquot of the filtered tablet sample solution (containing 10 mg of ethionamide) into a 100 mL conical flask.
- Add 5 mL of 2 M sulfuric acid to acidify the solution.^[4]
- Accurately add 10 mL of 0.01 M cerium (IV) sulphate solution to the flask.
- Mix the contents well and allow the reaction to proceed for 5 minutes.^{[1][4]}
- After 5 minutes, add one drop of ferroin indicator to the solution.
- Titrate the excess, unreacted cerium (IV) sulphate with standardized 0.01 M ferrous ammonium sulphate (FAS) solution.
- The endpoint is reached when the solution's color changes from pale blue to a distinct red.
- Perform a blank titration in the same manner, replacing the sample solution with 10 mL of the solvent (0.1 M sulfuric acid).^[4]

Calculation

The amount of ethionamide in the tablet sample can be calculated using the following formula:

$$\text{Amount of Ethionamide (mg)} = (B - S) \times M \times F \times (V/A)$$

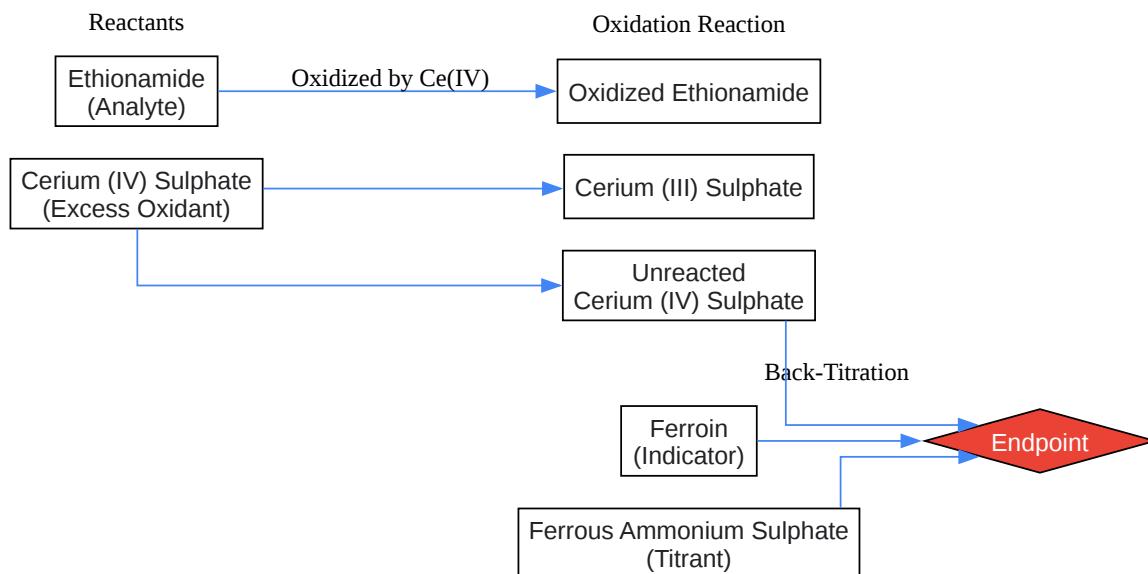
Where:

- B = Volume of FAS solution consumed in the blank titration (mL)
- S = Volume of FAS solution consumed in the sample titration (mL)
- M = Molarity of the FAS solution (mol/L)
- F = Molar mass of ethionamide (166.24 g/mol) / 2 (since the stoichiometry is 1:2)
- V = Total volume of the stock sample solution (mL)
- A = Volume of the aliquot taken for titration (mL)

Data Presentation

The following table summarizes the quantitative data and validation parameters for the titrimetric determination of ethionamide using cerium (IV) sulphate.

Parameter	Value	Reference
Applicable Range	1.0–8.0 mg of Ethionamide	[1][2]
Stoichiometry (Ethionamide : Ce(IV))	1 : 2	[1][2]
Cerium (IV) Sulphate Concentration	0.01 M	[1]
Ferrous Ammonium Sulphate (FAS) Concentration	0.01 M	[1]
Sulfuric Acid Concentration (in reaction)	0.4 M (net)	[1]
Reaction Time	5 minutes	[1]
Indicator	Ferroin	[1]
Endpoint Color Change	Pale blue to Red	[1]


Visualization

The following diagrams illustrate the experimental workflow and the underlying chemical reaction.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the determination of ethionamide in tablets.

[Click to download full resolution via product page](#)

Caption: Logical relationship of the redox titration reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Application of Cerium (IV) as an Oxidimetric Agent for the Determination of Ethionamide in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Cerium (IV) as an Oxidimetric Agent for the Determination of Ethionamide in Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]
- 4. 2.4. General Procedures [bio-protocol.org]
- 5. tabraizullah.wordpress.com [tabraizullah.wordpress.com]
- 6. brainkart.com [brainkart.com]
- 7. vpscience.org [vpscience.org]
- To cite this document: BenchChem. [Application Notes & Protocols: Determination of Ethionamide in Tablets Using Cerium (IV) Sulphate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7799808#determination-of-ethionamide-in-tablets-using-cerium-iv-sulphate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com